1-CYCLOPENTYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE
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Description
“1-Cyclopentylpiperidin-3-amine;dihydrochloride” is a chemical compound that belongs to the class of piperidines. It has a CAS Number of 2361634-59-3 . The compound is usually stored at a temperature of 4 degrees Celsius . It is available in powder form .
Molecular Structure Analysis
The molecular weight of “1-Cyclopentylpiperidin-3-amine;dihydrochloride” is 241.2 . The InChI code is 1S/C10H20N2.2ClH/c11-9-4-3-7-12 (8-9)10-5-1-2-6-10;;/h9-10H,1-8,11H2;2*1H .Physical and Chemical Properties Analysis
“1-Cyclopentylpiperidin-3-amine;dihydrochloride” is a powder and is stored at a temperature of 4 degrees Celsius . .Safety and Hazards
Future Directions
Piperidines, the class of compounds to which “1-Cyclopentylpiperidin-3-amine;dihydrochloride” belongs, are among the most important synthetic fragments for designing drugs . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and “1-Cyclopentylpiperidin-3-amine;dihydrochloride” could potentially have applications in drug design and synthesis .
Properties
IUPAC Name |
1-cyclopentylpiperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-4-3-7-12(8-9)10-5-1-2-6-10;;/h9-10H,1-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKTYJHQWIQIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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